molecular formula C24H22N2O B2919654 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide CAS No. 1351618-94-4

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide

Cat. No.: B2919654
CAS No.: 1351618-94-4
M. Wt: 354.453
InChI Key: LBDXLVWPPUIHNZ-UHFFFAOYSA-N
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide is a synthetic chemical compound designed for research applications, featuring a molecular structure that incorporates both 3,4-dihydroisoquinoline and naphthamide pharmacophores. The 3,4-dihydroisoquinoline scaffold is recognized in medicinal chemistry as a privileged structure found in compounds with a range of biological activities . This core structure is a common feature in pharmaceuticals and bioactive molecules, including those investigated as rho kinase inhibitors, PARP-1 inhibitors, and antimetastatic agents . The molecule is constructed with a rigid but-2-yn-1-yl (acetylene) linker connecting the dihydroisoquinoline moiety to the 1-naphthamide group. This specific architecture, particularly the alkynyl spacer, is a design element seen in other research compounds and may influence the molecule's physicochemical properties and its interaction with biological targets . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c27-24(23-13-7-11-20-9-3-4-12-22(20)23)25-15-5-6-16-26-17-14-19-8-1-2-10-21(19)18-26/h1-4,7-13H,14-18H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDXLVWPPUIHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide typically involves multiple steps, starting with the preparation of the 3,4-dihydroisoquinoline core. One common method is the Bischler-Napieralski reaction, which involves the cyclization of phenylethanols and nitriles to form the dihydroisoquinoline structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the synthetic process. Large-scale production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide is a complex organic compound that has attracted interest in various scientific fields because of its unique structure and potential applications. The compound features a naphthamide group attached to a but-2-ynyl chain, which is further connected to a 3,4-dihydroisoquinoline moiety.

Biological Activities

This compound is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound exhibits various biological activities, primarily through its interaction with specific protein targets involved in cellular signaling and proliferation.

Inhibition of Protein Arginine Methyltransferases (PRMTs) : this compound is known for inhibiting protein arginine methyltransferases (PRMTs).

Antitumor Activity : It possesses antitumor activity.

P-glycoprotein (P-gp) Interaction : It interacts with P-glycoprotein (P-gp).

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antiproliferative Effects : The compound has been shown to reduce cell viability in various cancer cell lines.
  • Selectivity : It exhibits selective inhibition against PRMT5 compared to other PRMT family members.
Activity TypeTarget/MechanismIC50/EffectReference
PRMT5 InhibitionProtein Arginine Methyltransferase 58.5 nM
Antitumor ActivityMV4-11 Xenograft ModelSignificant tumor reduction
P-glycoprotein InteractionEfflux Pump ModulationReduced efflux

Preparation Methods

The synthesis of this compound typically involves multiple steps, starting with the preparation of the 3,4-dihydroisoquinoline core. One common method is the Bischler-Napieralski reaction, which involves the cyclization of phenylethanols and nitriles to form the dihydroisoquinoline structure. In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the synthetic process. Large-scale production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Comparison to Similar Compounds

  • 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids: These compounds are known for their selective inhibition of certain enzymes.
  • 2,3-Dihydroquinazolin-4(1H)-one derivatives: These compounds are used as scaffolds in drug development due to their biological activity.

Mechanism of Action

The mechanism by which N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. Understanding the precise mechanism requires detailed biochemical studies to identify the molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related molecules (Table 1):

Compound Name Core Structure Linker/Spacer Aromatic Group Key Functional Groups Synthesis Yield (Typical) Reference
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide 3,4-Dihydroisoquinoline But-2-yn-1-yl 1-Naphthamide Alkyne, Amide Not reported Target Compound
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide 3,4-Dihydroisoquinoline 2-Hydroxypropyl Benzamide (THP-O-aryl) Hydroxyl, Ether, Amide 48–94%
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)picolinamide 3,4-Dihydroisoquinoline 2-Hydroxypropyl Picolinamide Hydroxyl, Pyridine, Amide 71%
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Isoindoline-1,3-dione Pentanamide Sulfamoylphenyl Sulfonamide, Pyridine, Amide 83%

Key Observations:

Core Structure: The target compound and analogues from share the 3,4-dihydroisoquinoline core, which is absent in the isoindoline-1,3-dione derivative .

This may enhance selectivity by restricting binding to specific enzyme conformations.

Aromatic Group: The 1-naphthamide group provides greater aromatic surface area than benzamide or picolinamide derivatives, which could improve hydrophobic interactions but reduce solubility.

Synthetic Accessibility :

  • Compounds with hydroxypropyl linkers (e.g., ) achieve higher yields (48–94%) compared to alkyne-containing derivatives, where steric hindrance or alkyne instability may complicate synthesis. The isoindoline-1,3-dione derivative demonstrates high yield (83%), likely due to straightforward sulfonamide coupling.

This implies the target compound may exhibit more predictable binding modes than hydroxypropyl-linked analogues.

Physicochemical Properties:

  • Solubility : The 1-naphthamide group’s hydrophobicity may reduce aqueous solubility relative to benzamide or picolinamide derivatives .
  • Metabolic Stability : The alkyne linker in the target compound could enhance stability against oxidative metabolism compared to ether or hydroxyl-containing analogues .

Biological Activity

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H18N2O2S
  • Molecular Weight : 270.37 g/mol
  • CAS Number : 1396785-03-7

This compound exhibits various biological activities, primarily through its interaction with specific protein targets involved in cellular signaling and proliferation.

  • Inhibition of Protein Arginine Methyltransferases (PRMTs) :
    • Research indicates that derivatives of this compound can selectively inhibit PRMT5, a target in cancer therapies. For instance, a related compound showed an IC50 of 8.5 nM against PRMT5, demonstrating significant anti-proliferative effects in leukemia cell lines (MV4-11) .
  • Antitumor Activity :
    • The compound has shown promising results in preclinical models. In xenograft studies, it demonstrated substantial antitumor efficacy, highlighting its potential as a therapeutic agent for hematological malignancies .
  • P-glycoprotein (P-gp) Interaction :
    • Some studies suggest that derivatives may influence P-gp activity, which is crucial for drug bioavailability and resistance mechanisms in cancer cells .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antiproliferative Effects : The compound has been shown to reduce cell viability in various cancer cell lines.
  • Selectivity : It exhibits selective inhibition against PRMT5 compared to other PRMT family members.

Data Table: Biological Activity Summary

Activity TypeTarget/MechanismIC50/EffectReference
PRMT5 InhibitionProtein Arginine Methyltransferase 58.5 nM
Antitumor ActivityMV4-11 Xenograft ModelSignificant tumor reduction
P-glycoprotein InteractionEfflux Pump ModulationReduced efflux

Case Study 1: PRMT5 Inhibition in Cancer Therapy

A study focused on the design and synthesis of N-substituted isoquinoline derivatives highlighted the effectiveness of these compounds in inhibiting PRMT5. Among the synthesized compounds, one derivative showed a remarkable anti-proliferative effect with an IC50 comparable to established PRMT5 inhibitors currently in clinical trials .

Case Study 2: Antitumor Efficacy in Xenograft Models

In vivo studies using MV4-11 mouse xenografts demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. This suggests a strong potential for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-naphthamide, and how can purity be ensured?

The synthesis of this compound typically involves multi-step reactions, including alkylation of the 3,4-dihydroisoquinoline (THIQ) core followed by coupling with 1-naphthamide derivatives. For example, THIQ can be alkylated using propargyl bromides or chlorides under basic conditions (e.g., KOH in THF), followed by Sonogashira coupling or amide bond formation with activated naphthamide intermediates . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity validation should combine HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity and rule out diastereomeric impurities .

Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • Structural Confirmation : Use ¹H/¹³C NMR to verify the alkyne bridge (δ ~70–90 ppm for sp carbons) and THIQ aromatic protons (δ ~6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
  • Crystallography : X-ray diffraction (if crystalline) resolves spatial conformation, particularly the alkyne geometry and THIQ ring puckering. SHELX programs are standard for refinement .
  • Solubility/Stability : Perform kinetic solubility assays in PBS/DMSO mixtures and monitor stability via LC-MS under varying pH/temperature conditions .

Q. How can researchers design initial biological screening assays for this compound?

Prioritize target-based assays for receptors/kinases structurally related to THIQ-containing molecules (e.g., σ receptors, P-glycoprotein). Use radioligand displacement assays (e.g., [³H]-DTG for σ2 receptors) or fluorescence polarization for binding affinity. Cytotoxicity screening in HEK293 or cancer cell lines (MTT assays) establishes baseline safety profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Core Modifications : Systematically vary the alkyne bridge length (e.g., but-2-ynyl vs. pent-2-ynyl) and substitute the naphthamide moiety with benzamide or heteroaromatic groups.
  • Biological Evaluation : Test analogs in functional assays (e.g., cAMP modulation for GPCR targets) and ADME profiling (Caco-2 permeability, microsomal stability) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like σ2 receptors, leveraging crystallographic data from related THIQ complexes .

Q. What experimental strategies resolve contradictory data in target engagement studies?

  • Orthogonal Assays : Combine radioligand binding with cellular thermal shift assays (CETSA) to confirm direct target engagement.
  • Off-Target Profiling : Employ broad-panel kinase/integrase assays to identify confounding interactions. For example, THIQ derivatives may inhibit cytochrome P450 isoforms, necessitating CYP450 inhibition screening .
  • Data Normalization : Use reference compounds (e.g., haloperidol for σ receptors) as internal controls to calibrate assay variability .

Q. How can molecular dynamics (MD) simulations improve understanding of this compound’s binding kinetics?

  • Force Field Selection : Apply OPLS-AA/M for organic moieties and TIP3P for solvent modeling. Simulate ligand-receptor complexes (e.g., σ2 receptor homology models) for ≥100 ns to assess stability of key interactions (e.g., THIQ π-stacking with Phe residues) .
  • Free Energy Calculations : Use MM-GBSA to quantify binding free energy contributions, identifying critical residues for mutagenesis validation .

Methodological Considerations Table

Research AspectTechniquesKey ParametersReferences
SynthesisAlkylation, Sonogashira couplingReaction yield (60–85%), purity (≥95%)
Structural AnalysisNMR, X-ray crystallographyδ (¹H): 2.5–3.5 ppm (THIQ CH2); resolution ≤1.0 Å
Biological ScreeningRadioligand binding, MTT assaysIC50 (σ2: <100 nM); CC50 (HEK293: >10 µM)
Computational ModelingDocking, MD simulationsRMSD <2.0 Å; binding ΔG ≤−8 kcal/mol

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